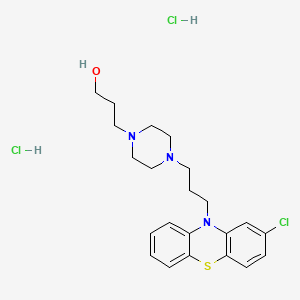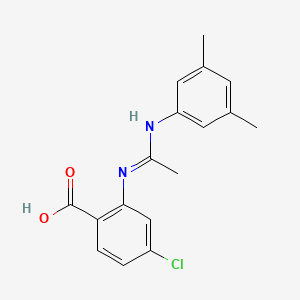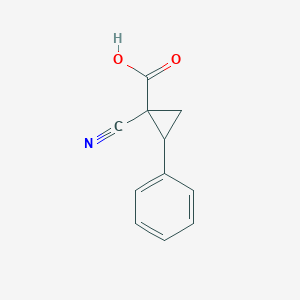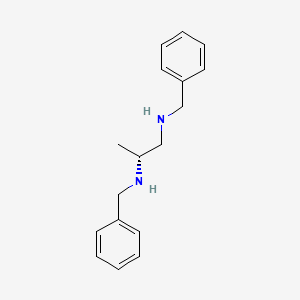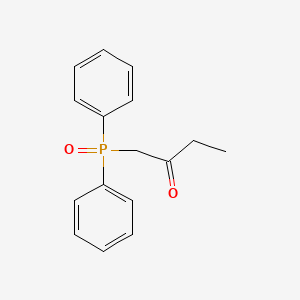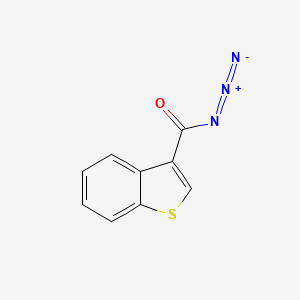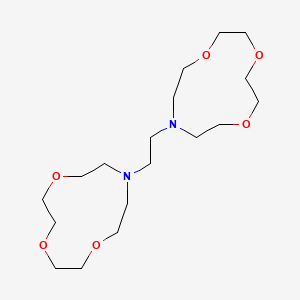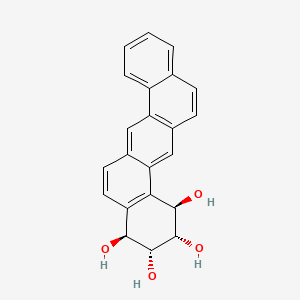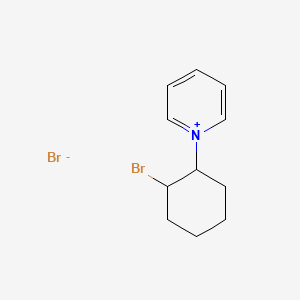
N-(2,3-Dihydroxypropyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dihydroxypropyl)formamide: is an organic compound with the molecular formula C4H9NO3 It is a derivative of formamide, where the formamide group is substituted with a 2,3-dihydroxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Formylation: One common method for synthesizing N-(2,3-Dihydroxypropyl)formamide involves the direct formylation of 2,3-dihydroxypropylamine with formic acid.
Catalytic Methods: Another approach involves the use of catalysts such as sulfonated rice husk ash (RHA-SO3H) to promote the reaction between 2,3-dihydroxypropylamine and formic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2,3-Dihydroxypropyl)formamide can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl compounds.
Reduction: The compound can also be reduced to form various amine derivatives.
Substitution: Substitution reactions involving the hydroxyl groups can lead to the formation of ethers and esters.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Amine derivatives.
Substitution Products: Ethers and esters.
Applications De Recherche Scientifique
Chemistry: N-(2,3-Dihydroxypropyl)formamide is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. Its hydroxyl groups make it a versatile intermediate in the synthesis of complex natural products.
Medicine: this compound has shown potential as an anticancer agent. Ruthenium complexes with this compound have been studied for their ability to stabilize G-quadruplex DNA, inhibit telomerase activity, and induce tumor cell apoptosis .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a valuable intermediate in the manufacture of high-performance materials.
Mécanisme D'action
The mechanism by which N-(2,3-Dihydroxypropyl)formamide exerts its effects involves its interaction with molecular targets such as DNA and enzymes. For example, in its anticancer applications, the compound forms complexes with ruthenium, which then stabilize G-quadruplex DNA structures. This stabilization inhibits telomerase activity, leading to cell senescence and apoptosis .
Comparaison Avec Des Composés Similaires
Formamide: The parent compound, formamide, is a simpler molecule with a single formyl group.
Dimethylformamide (DMF): A derivative of formamide, DMF is widely used as a solvent in organic synthesis due to its high polarity and ability to dissolve a wide range of compounds.
Uniqueness: N-(2,3-Dihydroxypropyl)formamide is unique due to the presence of the 2,3-dihydroxypropyl group, which imparts additional reactivity and versatility. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Propriétés
Numéro CAS |
75744-55-7 |
|---|---|
Formule moléculaire |
C4H9NO3 |
Poids moléculaire |
119.12 g/mol |
Nom IUPAC |
N-(2,3-dihydroxypropyl)formamide |
InChI |
InChI=1S/C4H9NO3/c6-2-4(8)1-5-3-7/h3-4,6,8H,1-2H2,(H,5,7) |
Clé InChI |
BLWTXDTUYUHPEN-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


